Hexapeptide-3

Beschreibung

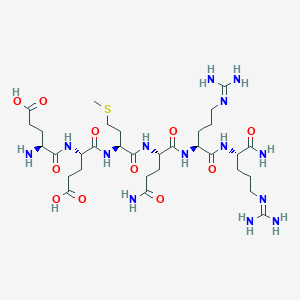

Eigenschaften

Molekularformel |

C32H58N14O11S |

|---|---|

Molekulargewicht |

847.0 g/mol |

IUPAC-Name |

(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C32H58N14O11S/c1-58-15-12-21(46-29(56)20(8-11-24(50)51)43-26(53)16(33)6-10-23(48)49)30(57)45-19(7-9-22(34)47)28(55)44-18(5-3-14-41-32(38)39)27(54)42-17(25(35)52)4-2-13-40-31(36)37/h16-21H,2-15,33H2,1H3,(H2,34,47)(H2,35,52)(H,42,54)(H,43,53)(H,44,55)(H,45,57)(H,46,56)(H,48,49)(H,50,51)(H4,36,37,40)(H4,38,39,41)/t16-,17-,18-,19-,20-,21-/m0/s1 |

InChI-Schlüssel |

RYBWAQANBURYGX-PXQJOHHUSA-N |

Isomerische SMILES |

CSCC[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)N |

Kanonische SMILES |

CSCCC(C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Hexapeptide-3 mechanism of action on SNARE complex

An In-depth Technical Guide to the Mechanism of Action of Hexapeptide-3 on the SNARE Complex

Introduction

Hexapeptide-3, widely known by its trade name Argireline® (also referred to as Acetyl Hexapeptide-8), is a synthetic peptide composed of six amino acids (Ac-Glu-Glu-Met-Gln-Arg-Arg-NH2).[1][2] It has garnered significant attention in the cosmetic and dermatological fields as a non-invasive alternative to Botulinum Toxin (BoNT).[3] Hexapeptide-3 is rationally designed as a biomimetic of the N-terminal end of the Synaptosomal-Associated Protein 25 (SNAP-25), a critical component of the SNARE protein complex.[4][5]

This technical guide provides a comprehensive overview of the molecular mechanism by which Hexapeptide-3 modulates the SNARE complex, detailed experimental protocols for assessing its activity, and quantitative data from key studies. The content is tailored for researchers, scientists, and drug development professionals investigating neuropeptides and their therapeutic or cosmeceutical applications.

The Role of the SNARE Complex in Neurotransmitter Release

The SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment protein REceptor) complex is the core machinery responsible for mediating the fusion of synaptic vesicles with the presynaptic membrane, a critical step for the exocytosis of neurotransmitters like acetylcholine (B1216132).[4][6] In motor neurons, this process triggers muscle contraction. The neuronal SNARE complex is a ternary assembly composed of three key proteins:

-

VAMP (Vesicle-Associated Membrane Protein, or Synaptobrevin): A v-SNARE located on the synaptic vesicle membrane.

-

Syntaxin: A t-SNARE located on the presynaptic plasma membrane.

-

SNAP-25: A t-SNARE anchored to the presynaptic plasma membrane, contributing two alpha-helices to the complex.

The assembly of these proteins into a stable, four-helix bundle pulls the vesicle and plasma membranes into close proximity, driving membrane fusion and the subsequent release of neurotransmitters into the synaptic cleft.[2] This process is tightly regulated by calcium ion (Ca²⁺) influx.

Hexapeptide-3: A Competitive Antagonist of the SNARE Complex

Hexapeptide-3 exerts its action by directly interfering with the formation of the SNARE complex. Its mechanism is a prime example of competitive antagonism based on structural mimicry.

-

Structural Mimicry: The amino acid sequence of Hexapeptide-3 is patterned after the N-terminal domain of SNAP-25.[7] This structural similarity allows it to compete with the native SNAP-25 protein for a position within the SNARE complex assembly.[5]

-

Competitive Inhibition: By occupying one of the binding sites on the nascent SNARE complex, Hexapeptide-3 prevents the proper incorporation of native SNAP-25.[4] This leads to the formation of a destabilized and non-functional protein complex.[2][7]

-

Inhibition of Exocytosis: The resulting unstable SNARE complex is incapable of efficiently driving the fusion of synaptic vesicles with the presynaptic membrane.[2] This leads to a significant reduction in Ca²⁺-dependent acetylcholine release at the neuromuscular junction.[3][8]

-

Attenuation of Muscle Contraction: With reduced acetylcholine release, the signal for muscle contraction is diminished. This leads to muscle relaxation, which in turn reduces the appearance of dynamic wrinkles and expression lines on the skin.[6]

Unlike Botulinum Toxin, which proteolytically cleaves SNARE proteins for a long-lasting effect, Hexapeptide-3 offers a transient, reversible inhibition, making it a safer alternative for topical applications.[2][3]

Caption: Mechanism of Hexapeptide-3 action on the SNARE complex.

Quantitative Analysis of Hexapeptide-3 Activity

The biological activity of Hexapeptide-3 has been quantified through various in vitro, cellular, and clinical assays. While specific binding affinities (Kd) and IC50 values are not consistently reported in publicly available literature, functional inhibition and efficacy data are available.

| Parameter | Assay Type | Key Findings | Reference |

| SNARE Complex Formation | In Vitro Reconstitution Assay | Visible inhibition of the 75 kDa SNARE complex band formation at 1 mM and 2 mM concentrations. | [9] |

| Neurotransmitter Release | Permeabilized Chromaffin Cells | Significant inhibition of Ca²⁺-stimulated [³H]noradrenaline release with 100 µM of the peptide. | [9] |

| Anti-Wrinkle Efficacy | Clinical Skin Topography | Up to 30% reduction in wrinkle depth after 30 days with a 10% Hexapeptide-3 emulsion. | [3][9] |

| Anti-Wrinkle Efficacy | Clinical Skin Topography | A total anti-wrinkle efficacy of 48.9% was observed in the treatment group. | [1][6] |

| Anti-Wrinkle Efficacy | Clinical Skin Topography | Wrinkle volume diminished by 20.6% and length by 15.9% on average after one week. | [5] |

Key Experimental Protocols

The following sections detail the methodologies for two fundamental assays used to characterize the activity of Hexapeptide-3 on the SNARE complex.

In Vitro SNARE Complex Assembly Assay

This assay biochemically reconstitutes the formation of the SNARE complex to directly assess the inhibitory effect of Hexapeptide-3.

Objective: To determine if Hexapeptide-3 interferes with the physical assembly of the VAMP, Syntaxin, and SNAP-25 proteins into a stable complex.

Materials:

-

Recombinant VAMP (cytosolic domain)

-

Recombinant Syntaxin (cytosolic domain)

-

In vitro transcribed/translated [³⁵S]-labeled SNAP-25

-

Hexapeptide-3 (Argireline) stock solution

-

Incubation Buffer (e.g., PBS with 1% Triton X-100)

-

SDS-PAGE loading buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

Phosphorimager or autoradiography film

Methodology:

-

Reaction Setup: In microcentrifuge tubes, combine recombinant VAMP and Syntaxin with [³⁵S]-SNAP-25 in incubation buffer.

-

Inhibitor Addition: Add Hexapeptide-3 to the experimental tubes at desired final concentrations (e.g., 1 mM and 2 mM).[9] A vehicle control (no peptide) is essential.

-

Incubation: Incubate the reaction mixtures for 2-4 hours at room temperature or 37°C to allow for complex formation.

-

Sample Preparation: Stop the reaction by adding SDS-PAGE loading buffer. Crucially, do not boil the samples , as the SNARE complex is heat-sensitive but SDS-resistant.[9] A boiled control sample should be included to show the dissociation of the complex.

-

Electrophoresis: Separate the proteins by SDS-PAGE.

-

Detection: Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the radiolabeled [³⁵S]-SNAP-25.

-

Analysis: The stable SNARE complex will appear as a high-molecular-weight band (approx. 75 kDa).[9] Quantify the band intensity to determine the percentage of inhibition of complex formation in the presence of Hexapeptide-3 compared to the control.

Caption: Experimental workflow for the in vitro SNARE assembly assay.

Chromaffin Cell Neurotransmitter Release Assay

This cell-based functional assay measures the exocytosis of neurotransmitters (or their analogs) from a model neurosecretory cell line to assess the biological impact of SNARE complex inhibition.

Objective: To quantify the inhibition of Ca²⁺-dependent exocytosis from chromaffin cells in the presence of Hexapeptide-3.

Materials:

-

Cultured bovine chromaffin cells

-

[³H]-labeled Noradrenaline (as an analog for catecholamines)

-

Loading Buffer (Standard culture medium)

-

Permeabilization Buffer containing Digitonin

-

Wash Buffer (e.g., Potassium Glutamate-based buffer)

-

Basal Release Buffer (Wash Buffer with 5 mM EGTA)

-

Stimulation Buffer (Wash Buffer with 10 µM free Ca²⁺)[9]

-

Hexapeptide-3 stock solution

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

Methodology:

-

Cell Culture: Plate chromaffin cells on appropriate culture dishes and allow them to adhere.

-

Loading: Incubate cells with medium containing [³H]-noradrenaline for 1-2 hours to allow uptake into dense-core vesicles.

-

Washing: Gently wash the cells multiple times with Wash Buffer to remove extracellular [³H]-noradrenaline.

-

Permeabilization: Incubate cells for 5-10 minutes in Permeabilization Buffer containing digitonin.[9] This creates pores in the plasma membrane, allowing the entry of Hexapeptide-3 and controlled buffers.

-

Peptide Incubation: After permeabilization, incubate the cells with Wash Buffer containing Hexapeptide-3 (e.g., 100 µM) or vehicle control for a defined period.

-

Measuring Release:

-

Basal Release: Add Basal Release Buffer and collect the supernatant after 5-10 minutes.

-

Stimulated Release: Replace with Stimulation Buffer (containing Hexapeptide-3 or vehicle) and collect the supernatant after 5-10 minutes.

-

-

Cell Lysis: Lyse the remaining cells to measure the total [³H]-noradrenaline that was not released.

-

Quantification: Measure the radioactivity in all collected supernatants and the cell lysate using a liquid scintillation counter.

-

Analysis: Calculate the percentage of [³H]-noradrenaline released (stimulated release divided by total radioactivity) for both control and peptide-treated cells. Determine the percentage of inhibition caused by Hexapeptide-3.

Caption: Experimental workflow for the chromaffin cell release assay.

Conclusion

Hexapeptide-3 functions as a competitive inhibitor of SNAP-25, effectively disrupting the formation and stability of the neuronal SNARE complex.[2][4] This interference attenuates neurotransmitter release, leading to a reduction in muscle contraction.[3][9] The data from in vitro and cell-based assays provide a clear biochemical and functional basis for its observed anti-wrinkle effects. For researchers in drug development and cosmetic science, Hexapeptide-3 serves as a key example of a rationally designed peptide that modulates a fundamental neurological process. The experimental protocols outlined herein provide a robust framework for evaluating the activity of this and similar SNARE-modulating compounds.

References

- 1. Argireline Peptide: Exploring Molecular Properties and Research Horizons - BELLO Mag [bellomag.com]

- 2. corepeptides.com [corepeptides.com]

- 3. A synthetic hexapeptide (Argireline) with antiwrinkle activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biotechpeptides.com [biotechpeptides.com]

- 5. Discover the best-kept secret ingredient [cosmeticsbusiness.com]

- 6. Synaptic Transmission Research using Acetyl Hexapeptide-3 [zeebiz.com]

- 7. researchgate.net [researchgate.net]

- 8. SNARE Modulators and SNARE Mimetic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Adenosine Receptors: A Technical Guide to Signaling, Pharmacology, and Therapeutic Potential

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Adenosine (B11128), a ubiquitous purine (B94841) nucleoside, is a critical signaling molecule that modulates a vast array of physiological and pathophysiological processes. Its effects are mediated through four distinct G protein-coupled receptors (GPCRs): A₁, A₂ₐ, A₂ₑ, and A₃. These receptors represent significant therapeutic targets for a multitude of disorders, including cardiovascular diseases, cancer, inflammatory conditions, and neurodegenerative disorders. This technical guide provides a comprehensive overview of the core aspects of adenosine receptor signaling, presents quantitative data for key ligands, details common experimental protocols, and visualizes the intricate signaling pathways.

Core Signaling Pathways of Adenosine Receptors

Adenosine receptors are classic seven-transmembrane domain proteins that couple to heterotrimeric G proteins to initiate downstream signaling cascades. The four subtypes exhibit distinct G protein coupling preferences, leading to diverse cellular responses.[1][2]

-

A₁ and A₃ Receptors: These receptors primarily couple to Gᵢ/ₒ proteins.[1] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[3] Additionally, the βγ subunits of the G protein can activate other effectors, such as phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).[1][4][5]

-

A₂ₐ and A₂ₑ Receptors: In contrast, the A₂ₐ and A₂ₑ receptors couple to Gₛ proteins.[1][6] This interaction stimulates adenylyl cyclase activity, leading to an increase in intracellular cAMP levels and subsequent activation of protein kinase A (PKA).[6][7][8] The A₂ₑ receptor can also couple to Gᵩ proteins, activating the PLC pathway.[9]

The differential coupling to G proteins and the resulting modulation of second messenger systems form the basis of the diverse physiological roles of adenosine.

Quantitative Pharmacology of Adenosine Receptor Ligands

The development of selective agonists and antagonists has been instrumental in elucidating the function of each adenosine receptor subtype. The following tables summarize key quantitative data for commonly used research compounds.

| A₁ Receptor Ligands | Affinity (Kᵢ, nM) | Potency (EC₅₀/IC₅₀, nM) | Receptor Type | Species | Assay Type | Reference |

| Adenosine | ~10-100 | - | Agonist | Various | Binding | [10] |

| NECA | ~6 | 28 | Agonist | Human | Binding | [11] |

| R-PIA | ~1 | - | Agonist | Rat | Binding | [12] |

| DPCPX | ~0.5 | 40 | Antagonist | Human | Binding | [11] |

| A₂ₐ Receptor Ligands | Affinity (Kᵢ, nM) | Potency (EC₅₀/IC₅₀, nM) | Receptor Type | Species | Assay Type | Reference |

| Adenosine | ~10-200 | - | Agonist | Various | Binding | [10] |

| CGS 21680 | 27 | 55 | Agonist | Human | Binding | [11] |

| NECA | 14 | 28 | Agonist | Human | Binding | [11] |

| ZM 241385 | ~0.5-2 | - | Antagonist | Various | Binding | [13] |

| A₂ₑ Receptor Ligands | Affinity (Kᵢ, nM) | Potency (EC₅₀, µM) | Receptor Type | Species | Assay Type | Reference |

| Adenosine | Low affinity | 24 | Agonist | Human | Functional | [8] |

| NECA | ~1000 | 1.16 | Agonist | Human | cAMP Flux | [14] |

| BAY 60-6583 | - | - | Agonist | - | - | [9] |

| PSB 603 | - | - | Antagonist | - | - | [9] |

| A₃ Receptor Ligands | Affinity (Kᵢ, nM) | Potency (EC₅₀/IC₅₀, nM) | Receptor Type | Species | Assay Type | Reference |

| Adenosine | Low affinity | - | Agonist | Various | Binding | [10] |

| Cl-IB-MECA | ~1 | - | Agonist | Human | - | [15] |

| MRS1191 | - | - | Antagonist | Human | - | [15] |

| MRS1523 | - | - | Antagonist | Human | - | [15] |

Experimental Protocols

The characterization of adenosine receptor function and the screening of novel ligands rely on a variety of robust experimental assays.

Radioligand Binding Assays

Objective: To determine the affinity (Kᵢ) of a test compound for a specific adenosine receptor subtype.

Methodology:

-

Membrane Preparation: Cell membranes expressing the adenosine receptor of interest are prepared from cultured cells or tissues.

-

Incubation: Membranes are incubated with a radiolabeled ligand (e.g., [³H]CGS 21680 for A₂ₐR) of known affinity and increasing concentrations of the unlabeled test compound.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The affinity constant (Kᵢ) is then calculated using the Cheng-Prusoff equation.

Functional Assays: cAMP Measurement

Objective: To determine the functional activity (agonist or antagonist) and potency (EC₅₀ or IC₅₀) of a test compound by measuring its effect on intracellular cAMP levels.

Methodology:

-

Cell Culture: Cells endogenously or recombinantly expressing the adenosine receptor subtype of interest are cultured.

-

Compound Treatment: Cells are treated with the test compound (for agonist activity) or with a known agonist in the presence of the test compound (for antagonist activity).

-

cAMP Measurement: Intracellular cAMP levels are measured using various methods, such as:

-

Homogeneous Time-Resolved Fluorescence (HTRF): A competitive immunoassay format.

-

Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based assay using specific antibodies.

-

Luminescence-based reporter gene assays: Where the expression of a reporter gene (e.g., luciferase) is under the control of a cAMP response element (CRE).

-

-

Data Analysis: Dose-response curves are generated to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the canonical signaling pathways for each adenosine receptor subtype.

Conclusion

The intricate signaling networks governed by adenosine receptors present a rich landscape for therapeutic intervention. A thorough understanding of their molecular pharmacology, including the quantitative aspects of ligand-receptor interactions and the details of their downstream signaling cascades, is paramount for the rational design and development of novel therapeutics. This guide provides a foundational resource for researchers and drug development professionals, summarizing the current state of knowledge and providing practical insights into the experimental evaluation of adenosine receptor modulators. Continued research into the nuanced roles of each receptor subtype in health and disease will undoubtedly unveil new opportunities for targeted and effective treatments.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacology of Adenosine Receptors: Recent Advancements - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijnrd.org [ijnrd.org]

- 6. Development - A2A receptor signaling Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]

- 7. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Adenosine A2B Receptor: From Cell Biology to Human Diseases [frontiersin.org]

- 9. A2B adenosine receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Adenosine Receptors: Expression, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 12. Adenosine receptors as drug targets — what are the challenges? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. revvity.com [revvity.com]

- 14. innoprot.com [innoprot.com]

- 15. Adenosine receptor - Wikipedia [en.wikipedia.org]

The Discovery and Development of Argireline Peptide: A Technical Guide

Introduction

In the landscape of cosmetic science, the quest for effective anti-aging solutions has led to the development of numerous innovative ingredients. Among these, the Argireline peptide, chemically known as Acetyl Hexapeptide-8, stands out as a pioneering molecule that offers a topical alternative to more invasive cosmetic procedures. Developed by the Spanish company Lipotec in 2001, Argireline peptide revolutionized the skincare industry by targeting the molecular mechanism of wrinkle formation.[1] This technical guide provides an in-depth exploration of the discovery, development, mechanism of action, and scientific validation of the Argireline peptide, tailored for researchers, scientists, and drug development professionals.

Discovery and Rational Design

The development of Argireline peptide was the culmination of over a decade of dedicated research by a multidisciplinary team of scientists at Lipotec, which began in the late 1980s.[1] The primary objective was to create a molecule that could mimic the effects of Botulinum Toxin (BoNT) by modulating muscle contraction, but without its inherent toxicity and the need for injections.

The rational design of Argireline peptide was based on its structural similarity to the N-terminal end of the SNAP-25 (Synaptosomal-associated protein 25), a key protein in the SNARE (Soluble NSF Attachment Protein Receptor) complex.[2][3] The SNARE complex, comprised of the proteins VAMP (Vesicle-Associated Membrane Protein), Syntaxin, and SNAP-25, is essential for the fusion of vesicles containing neurotransmitters, such as acetylcholine (B1216132), with the presynaptic membrane, leading to muscle contraction.[4] By mimicking a portion of SNAP-25, Argireline peptide was designed to competitively interfere with the formation of a functional SNARE complex, thereby attenuating muscle contraction and reducing the appearance of expression wrinkles.[2][3][4]

The resulting hexapeptide has the amino acid sequence Ac-Glu-Glu-Met-Gln-Arg-Arg-NH2. The N-terminal is acetylated and the C-terminal is amidated to increase its stability and resistance to enzymatic degradation.[5]

Mechanism of Action: Interference with the SNARE Complex

The primary mechanism of action of Argireline peptide is the competitive inhibition of the SNARE complex formation. It mimics the N-terminal domain of SNAP-25 and competes for a position within the complex.[2][3][4] This destabilization of the SNARE complex hinders the efficient release of acetylcholine into the synaptic cleft.[2][3][4] Consequently, muscle contraction is attenuated, leading to a reduction in the depth and appearance of wrinkles caused by repetitive facial muscle movements.

Synthesis of Argireline Peptide

Argireline peptide is synthesized using the Merrifield solid-phase peptide synthesis (SPPS) method, a technique that earned Robert Bruce Merrifield the Nobel Prize in Chemistry in 1984.[2] This method allows for the precise and efficient assembly of amino acids into a peptide chain on an insoluble solid support.

Experimental Protocol: Solid-Phase Peptide Synthesis of Argireline

Materials:

-

Rink Amide resin (solid support)

-

Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Met-OH, Fmoc-Glu(OtBu)-OH)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), DIEA (N,N-Diisopropylethylamine)

-

Deprotection reagent: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane)

-

N-terminal acetylation reagent: Acetic anhydride

-

Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water

-

Purification system: Reversed-phase high-performance liquid chromatography (RP-HPLC)

Procedure:

-

Resin Swelling: The Rink Amide resin is swelled in DMF.

-

Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF.

-

First Amino Acid Coupling: The first Fmoc-protected amino acid (Fmoc-Arg(Pbf)-OH) is activated with HBTU/HOBt and coupled to the deprotected resin in the presence of DIEA.

-

Washing: The resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.

-

Chain Elongation: Steps 2-4 are repeated for each subsequent amino acid in the sequence (Arg, Gln, Met, Glu).

-

N-terminal Acetylation: After the final amino acid is coupled and deprotected, the N-terminus is acetylated using acetic anhydride.

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously by treatment with a cleavage cocktail (e.g., TFA/TIS/water).

-

Purification: The crude peptide is purified by RP-HPLC to achieve high purity.

-

Lyophilization: The purified peptide is lyophilized to obtain a stable powder.

Preclinical In Vitro Studies

A series of in vitro studies have been conducted to validate the mechanism of action and efficacy of Argireline peptide.

Inhibition of SNARE Complex Formation

Objective: To demonstrate the ability of Argireline peptide to interfere with the assembly of the SNARE complex.

Experimental Protocol: In Vitro SNARE Complex Reconstitution Assay

Materials:

-

Recombinant VAMP and Syntaxin proteins

-

In vitro translated [35S]-labeled SNAP-25

-

Argireline peptide solution

-

Incubation buffer

-

SDS-PAGE and autoradiography equipment

Procedure:

-

Recombinant VAMP and Syntaxin are incubated together in the absence or presence of varying concentrations of Argireline peptide.

-

[35S]-labeled SNAP-25 is added to the mixture.

-

The reaction is allowed to proceed to allow for the formation of the SNARE complex.

-

The reaction is stopped, and the samples are analyzed by SDS-PAGE.

-

The formation of the high-molecular-weight SNARE complex is visualized by autoradiography.

-

The intensity of the band corresponding to the SNARE complex is quantified to determine the inhibitory effect of Argireline peptide.

Inhibition of Neurotransmitter Release

Objective: To confirm that the inhibition of SNARE complex formation by Argireline peptide translates to a reduction in neurotransmitter release.

Experimental Protocol: Neurotransmitter Release Assay in Chromaffin Cells

Materials:

-

Cultured chromaffin cells (e.g., from bovine adrenal medulla)

-

[3H]-labeled noradrenaline

-

Argireline peptide solution

-

High potassium (K+) stimulation buffer

-

Scintillation counter

Procedure:

-

Chromaffin cells are cultured and loaded with [3H]-noradrenaline.

-

The cells are pre-incubated with or without Argireline peptide.

-

Neurotransmitter release is stimulated by depolarization with a high K+ buffer.

-

The amount of [3H]-noradrenaline released into the supernatant is measured using a scintillation counter.

-

The percentage inhibition of neurotransmitter release by Argireline peptide is calculated.

Clinical Efficacy and Safety

The anti-wrinkle efficacy of Argireline peptide has been evaluated in several clinical studies.

Reduction of Wrinkle Depth

Objective: To quantify the reduction in wrinkle depth following topical application of a formulation containing Argireline peptide.

Experimental Protocol: Clinical Evaluation of Anti-Wrinkle Efficacy

Methodology:

-

Subjects: Healthy female volunteers with periorbital wrinkles (crow's feet).

-

Treatment: An oil-in-water (O/W) emulsion containing a specified concentration of Argireline peptide is applied to one periorbital area, while a placebo emulsion is applied to the contralateral side, twice daily for a defined period (e.g., 30 days).

-

Evaluation: Skin topography is analyzed at baseline and at the end of the treatment period using silicone replicas of the periorbital area.

-

Analysis: The silicone replicas are analyzed using profilometry (e.g., confocal microscopy or laser scanning) to measure changes in wrinkle depth, volume, and other parameters.

Quantitative Data from Clinical Studies

| Study Parameter | Concentration of Argireline | Duration of Treatment | Results |

| Wrinkle Depth Reduction | 10% in O/W emulsion | 30 days | Up to 30% reduction |

| Wrinkle Volume Reduction | 2% solution | 7 days | 20.6% reduction |

| Wrinkle Length Reduction | 2% solution | 7 days | 15.9% reduction |

Table 1: Summary of quantitative data from clinical studies on the efficacy of Argireline peptide.

Safety and Tolerability

In the conducted clinical trials, formulations containing Argireline peptide have been shown to be well-tolerated, with no significant adverse effects such as skin irritation or allergic reactions reported.

Conclusion

The Argireline peptide represents a significant advancement in the field of cosmetic science, offering a topically applied, safe, and effective alternative for the reduction of expression wrinkles. Its development, based on a rational design approach targeting the SNARE complex, is a testament to the power of understanding fundamental biological processes to create innovative skincare solutions. The robust body of in vitro and clinical data supports its mechanism of action and efficacy. As research continues, further advancements in formulation and delivery systems may enhance its penetration and bioavailability, unlocking even greater potential for this remarkable peptide.

References

An In-depth Technical Guide to Acetyl Hexapeptide-3: Structure, Properties, and Mechanism

Introduction

Acetyl Hexapeptide-3, commercially known as Argireline, is a synthetic peptide that has garnered significant attention in the cosmetic and dermatological fields for its anti-wrinkle properties.[1][2] It is a fragment of SNAP-25 (Synaptosomal-Associated Protein 25), a substrate of Botulinum Toxin (Botox).[1] Unlike Botulinum Toxin, Acetyl Hexapeptide-3 is a non-toxic compound that can be applied topically to reduce the appearance of expression lines, particularly around the forehead and eyes.[1][2][3] This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, mechanism of action, and the experimental evidence supporting its efficacy.

Chemical Structure and Physicochemical Properties

Chemical Structure

Acetyl Hexapeptide-3 is a synthetic hexapeptide with the N-terminus acetylated and the C-terminus amidated.[2][4] This modification is believed to enhance its stability and skin permeation.[5]

-

IUPAC Name : N-acetyl-L-alpha-glutamyl-L-alpha-glutamyl-L-methionyl-L-glutaminyl-L-arginyl-L-argininamide[7]

Physicochemical Properties

The key physicochemical properties of Acetyl Hexapeptide-3 are summarized in the table below. These characteristics are crucial for its formulation into cosmetic and therapeutic products.

| Property | Value | References |

| Chemical Formula | C34H60N14O12S | [7][9] |

| Molar Mass | 888.99 g/mol | [][9] |

| Appearance | White Solid / Lyophilized Powder | [][11] |

| Purity (Typical) | ≥95% - >99% | [4][11] |

| Solubility | Soluble in water and DMSO. | [][12] |

| Melting Point | 202.7-205.7°C | [][] |

| Storage Conditions | Store at -20°C, protected from moisture. | [4][12] |

| Stability | Stable for ≥4 years at -20°C. Stable at 25°C, but degradation observed at 40°C and 60°C. | [3][4] |

Synthesis and Purification

The synthesis of Acetyl Hexapeptide-3 can be achieved through various peptide synthesis strategies, including full solution-phase synthesis or a combination of solid-phase and solution-phase methods to enable commercial-scale production with high purity.[13][14][15]

A common approach involves a fragment coupling strategy to optimize yield and minimize impurities.[13][14] For instance, a "3+2+1" fragment coupling in solution has been reported, achieving a high overall yield and purity.[13][14] Another patented method utilizes a hybrid approach where peptide fragments are synthesized on a solid-phase resin, cleaved, and then further amidated and deprotected in a solution phase, resulting in high yields (67.5-70%).[15]

Purification is a critical step to ensure the removal of byproducts and truncated sequences. High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is the standard method for purifying the final peptide product to a high degree of homogeneity.[13][16]

Mechanism of Action

Inhibition of the SNARE Complex

The primary mechanism of action for Acetyl Hexapeptide-3 is the competitive inhibition of the SNARE (Soluble NSF Attachment Protein Receptor) complex.[1][9][17] This protein complex is essential for the fusion of neurotransmitter-containing vesicles with the presynaptic membrane, a critical step in Ca²⁺-dependent exocytosis.[6][17]

In motor neurons, the SNARE complex is composed of three proteins: VAMP (vesicle-associated membrane protein) on the synaptic vesicle, and Syntaxin and SNAP-25 on the plasma membrane.[1] The formation of this complex brings the vesicle and plasma membranes into close proximity, driving the release of the neurotransmitter acetylcholine (B1216132) into the synaptic cleft. This acetylcholine then binds to receptors on the muscle cell, causing it to contract.

Acetyl Hexapeptide-3 mimics the N-terminal end of the SNAP-25 protein and therefore competes for a position within the SNARE complex. By binding to Syntaxin, it destabilizes the formation of a functional SNARE complex.[1][6] This interference leads to an inefficient release of acetylcholine, resulting in the attenuation of muscle contraction and relaxation of facial muscles, which in turn reduces the appearance of expression wrinkles.[1][17]

Experimental Evidence and Protocols

In Vitro Efficacy

-

Inhibition of Neurotransmitter Release : Studies have demonstrated that Acetyl Hexapeptide-3 can inhibit the release of neurotransmitters from neuronal and neuroendocrine cells. This validates its proposed mechanism of action at a cellular level.[4][18]

-

Cellular Effects : The peptide has also been studied for its effects on various cell lines, providing data on its cytotoxic potential.[18]

| Assay | Cell Type | Endpoint | Result | Reference |

| Neurotransmitter Release | Permeabilized Chromaffin Cells | Inhibition of Calcium-Induced Norepinephrine Release | IC50 = 110 μM | [4] |

| Antiproliferation | Human Embryonic Kidney (HEK-293) | Cell Viability | IC50 = 34.86 μM | [18] |

| Antiproliferation | Neuroblastoma (IMR-32) | Cell Viability | IC50 = 68.46 μM | [18] |

This protocol outlines a method to measure the inhibition of stimulated neurotransmitter release, adapted from descriptions of similar assays.[4]

-

Cell Culture : Culture a suitable chromaffin cell line (e.g., PC12) or primary adrenal chromaffin cells under standard conditions (37°C, 5% CO₂).

-

Cell Loading : Incubate cells with a radiolabeled neurotransmitter precursor (e.g., ³H-norepinephrine) for 2-4 hours to allow for uptake and storage in vesicles.

-

Permeabilization : Wash the cells and permeabilize the plasma membrane using a mild detergent like digitonin. This allows controlled access to the cell interior while keeping vesicular membranes intact.

-

Peptide Incubation : Incubate the permeabilized cells with varying concentrations of Acetyl Hexapeptide-3 (or vehicle control) for 30-60 minutes.

-

Stimulation of Release : Trigger neurotransmitter release by adding a buffered solution containing a high concentration of Ca²⁺ (e.g., 10 µM).

-

Quantification : Collect the supernatant (extracellular medium) and lyse the remaining cells. Measure the radioactivity in both fractions using a scintillation counter.

-

Data Analysis : Calculate the percentage of total catecholamine released for each condition. Plot the percentage of inhibition against the peptide concentration to determine the IC50 value.

In Vivo / Clinical Efficacy

Clinical studies on human volunteers have confirmed the anti-wrinkle efficacy of topically applied Acetyl Hexapeptide-3. The primary method for objective evaluation is the analysis of skin topography using silicone replicas.[19][20]

| Study Design | Concentration | Duration | Endpoint | Result | References |

| Healthy Female Volunteers | 10% in O/W emulsion | 30 days | Wrinkle Depth Reduction | Up to 30% reduction | [21] |

| Healthy Female Volunteers | 5% semi-solid formulation | 30 days (twice daily) | Periorbital Rhytids Improvement | 27% improvement | [2][11] |

| Chinese Subjects | N/A | 4 weeks | Total Anti-Wrinkle Efficacy (vs. placebo) | 48.9% efficacy | [3][21] |

This protocol describes a standard method for quantifying changes in skin wrinkles.[19]

-

Subject Recruitment : Recruit subjects who meet the inclusion criteria (e.g., presence of mild to moderate periorbital or forehead wrinkles). Obtain informed consent.

-

Baseline Measurement (Day 0) :

-

Acclimatize subjects to the room conditions (temperature and humidity).

-

Clean the target skin area (e.g., around the eyes).

-

Apply a fast-curing silicone material to the skin to create a negative impression of the skin surface.

-

Carefully remove the replica once cured.

-

-

Product Application : Provide subjects with the test formulation (containing Acetyl Hexapeptide-3) and a placebo formulation for application to contralateral sides of the face, twice daily for the study duration (e.g., 30 days). This is a double-blind, randomized, split-face study design.

-

Final Measurement (e.g., Day 30) : Repeat the process of creating silicone replicas from the same skin areas as at baseline.

-

Image Analysis :

-

Illuminate the replicas with low-angle light to cast shadows in the wrinkles.

-

Capture digital images of the illuminated replicas using a high-resolution camera.

-

Use specialized image analysis software to analyze the topography. Parameters such as average wrinkle depth, total wrinkled area, and skin roughness (Ra, Rz) are calculated.

-

-

Statistical Analysis : Compare the percentage change in wrinkle parameters from baseline to the final time point between the active and placebo-treated sites using appropriate statistical tests (e.g., paired t-test).

Analytical Methodologies

RP-HPLC is the primary analytical technique for assessing the purity of Acetyl Hexapeptide-3 and for its quantification in cosmetic formulations.[3][22]

-

System : A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size), and an autosampler.

-

Mobile Phase Preparation :

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

-

Filter and degas both mobile phases before use.

-

-

Sample Preparation :

-

Standard : Prepare a stock solution of Acetyl Hexapeptide-3 reference standard in Mobile Phase A (e.g., 1 mg/mL). Create a series of dilutions for a calibration curve.

-

Formulation : Accurately weigh a sample of the cosmetic product, extract the peptide using a suitable solvent, centrifuge to remove excipients, and dilute the supernatant with Mobile Phase A.

-

-

Chromatographic Conditions :

-

Flow Rate : 1.0 mL/min.

-

Detection Wavelength : 214-220 nm.[3]

-

Column Temperature : 25-30°C.

-

Injection Volume : 20 µL.

-

Gradient Elution : A typical gradient would be:

-

0-5 min: 5% B

-

5-35 min: Linear gradient from 5% to 65% B.

-

35-40 min: Wash with 95% B.

-

40-45 min: Re-equilibrate with 5% B.

-

-

-

Data Analysis : Identify the Acetyl Hexapeptide-3 peak by comparing its retention time to the standard. Calculate purity based on the peak area percentage. Quantify the peptide concentration in formulations by comparing the peak area to the calibration curve.

Conclusion

Acetyl Hexapeptide-3 is a well-characterized synthetic peptide with a clear mechanism of action involving the inhibition of the SNARE complex and subsequent reduction in neurotransmitter release. This mechanism provides a biochemical basis for its observed clinical efficacy in reducing expression wrinkles. Supported by both in vitro and in vivo data, it represents a significant, non-invasive topical alternative to injectable neurotoxins for anti-aging applications. The established analytical methods, such as HPLC, ensure its quality control and quantification in final formulations, making it a reliable ingredient for researchers and drug development professionals in the dermatological space.

References

- 1. thetoxicfreefoundation.com [thetoxicfreefoundation.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. ijrpr.com [ijrpr.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. corepeptides.com [corepeptides.com]

- 6. Cosmeceutical Peptides in the Framework of Sustainable Wellness Economy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acetyl hexapeptide-3 - Wikipedia [en.wikipedia.org]

- 9. corepeptidesusa.com [corepeptidesusa.com]

- 11. Acetyl Hexapeptide-3 Argireline 200mg - Proven Purity | Peptide Sciences | Egypt Vitamins [egyptvitamins.com]

- 12. Factory Supply Cosmetic Grade Acetyl hexapeptide-3 Anti-Wrinkle Powder [daynatural.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. WO2020085778A1 - Process for preparing acetyl hexapeptide-3 - Google Patents [patents.google.com]

- 16. benchchem.com [benchchem.com]

- 17. biotechpeptides.com [biotechpeptides.com]

- 18. medchemexpress.com [medchemexpress.com]

- 19. [PDF] A New Anti-Wrinkle Peptide ( Acetyl Hexapeptide-3 ) Argireline : Inhibits Wrinkle Formation | Semantic Scholar [semanticscholar.org]

- 20. scielo.br [scielo.br]

- 21. Peptides: Emerging Candidates for the Prevention and Treatment of Skin Senescence: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. scribd.com [scribd.com]

Hexapeptide-3 as a SNAP-25 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexapeptide-3, also known as Acetyl Hexapeptide-3 and often referred to by its trade name Argireline, is a synthetic peptide that has garnered significant attention for its potential as a modulator of neurotransmitter release.[1][2] Structurally, it is a fragment of the N-terminal end of the synaptosomal-associated protein 25 (SNAP-25), a key component of the SNARE (Soluble NSF Attachment Protein Receptor) complex.[2] This complex is fundamental to the process of vesicle fusion with the presynaptic membrane, a critical step in the release of neurotransmitters such as acetylcholine (B1216132).[2][3] Hexapeptide-3 is proposed to act as a competitive inhibitor of SNAP-25, thereby interfering with the assembly of the SNARE complex and subsequently reducing neurotransmitter release.[2][3] This mechanism of action has led to its investigation for various applications, most notably in cosmetics for the reduction of expression wrinkles, and it presents a safer, non-toxic alternative to Botulinum Toxin (BoNT).[2][4]

Mechanism of Action: Inhibition of the SNARE Complex

The primary mechanism of action of Hexapeptide-3 is its interference with the formation of the ternary SNARE complex.[3][5] This complex is composed of three proteins: SNAP-25 and syntaxin, which are located on the presynaptic plasma membrane (t-SNAREs), and synaptobrevin (also known as vesicle-associated membrane protein or VAMP), which is found on the synaptic vesicle membrane (v-SNARE).[6][7] The "zippering" of these three proteins brings the vesicle and plasma membranes into close apposition, driving membrane fusion and the subsequent release of neurotransmitters into the synaptic cleft.[6][8]

Hexapeptide-3 mimics the N-terminal region of SNAP-25 and competes for a position within the SNARE complex.[2] By occupying this position, it destabilizes the formation of the functional SNARE complex, leading to a reduction in the efficiency of vesicle docking and fusion.[3][4] This ultimately results in a decreased release of neurotransmitters, such as acetylcholine at the neuromuscular junction, leading to a relaxation of muscle contractions.[2]

Quantitative Data

The inhibitory effect of Hexapeptide-3 on neurotransmitter release has been quantified in cell-based assays. The following table summarizes the available quantitative data.

| Parameter | Value | Cell Type | Assay Description | Reference |

| IC50 | 110 µM | Permeabilized Chromaffin Cells | Inhibition of calcium-induced norepinephrine (B1679862) release. |

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the inhibitory activity of Hexapeptide-3.

In Vitro SNARE Complex Assembly Assay (FRET-based)

This assay measures the ability of Hexapeptide-3 to inhibit the formation of the SNARE complex in a cell-free system using Fluorescence Resonance Energy Transfer (FRET).

a. Recombinant SNARE Protein Expression and Purification:

-

Express recombinant, soluble versions of synaptobrevin-2, syntaxin-1A, and SNAP-25B in E. coli (e.g., BL21(DE3) strain).

-

Purify the proteins using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography to ensure high purity.

b. Fluorescent Labeling of SNARE Proteins:

-

Label syntaxin-1A with a donor fluorophore (e.g., Cy3) and synaptobrevin-2 with an acceptor fluorophore (e.g., Cy5) at specific cysteine residues introduced via site-directed mutagenesis.

-

Remove excess, unconjugated dyes by dialysis or size-exclusion chromatography.

c. FRET Assay Protocol:

-

In a microplate reader, combine fluorescently labeled syntaxin-1A and unlabeled SNAP-25B in a suitable buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM KCl, 1 mM DTT).

-

Add varying concentrations of Hexapeptide-3 to the wells.

-

Initiate the assembly by adding fluorescently labeled synaptobrevin-2.

-

Monitor the FRET signal over time by exciting the donor fluorophore (Cy3) and measuring the emission of both the donor and acceptor (Cy5) fluorophores.

-

An increase in the acceptor fluorescence and a corresponding decrease in the donor fluorescence indicate SNARE complex formation.

-

Calculate the initial rate of SNARE complex assembly for each Hexapeptide-3 concentration.

-

Determine the IC50 value by plotting the rate of assembly against the logarithm of the Hexapeptide-3 concentration and fitting the data to a dose-response curve.

Catecholamine Release Assay from Permeabilized Chromaffin Cells

This assay assesses the functional effect of Hexapeptide-3 on exocytosis in a cellular context.

a. Chromaffin Cell Culture and Permeabilization:

-

Culture bovine adrenal chromaffin cells on collagen-coated plates.

-

To allow the entry of Hexapeptide-3, permeabilize the cells with a low concentration of a detergent like digitonin (B1670571) or with streptolysin-O.

b. Catecholamine Release Assay Protocol:

-

Pre-incubate the permeabilized cells with varying concentrations of Hexapeptide-3 in a low-calcium buffer for a defined period.

-

Stimulate exocytosis by adding a high-calcium buffer (e.g., containing 10 µM free Ca²⁺).

-

Collect the supernatant at different time points.

-

Quantify the amount of released catecholamines (norepinephrine and epinephrine) in the supernatant using High-Performance Liquid Chromatography (HPLC) with electrochemical detection.

-

Lyse the cells at the end of the experiment to determine the total remaining catecholamine content.

-

Express the released catecholamines as a percentage of the total cellular content.

-

Determine the IC50 value by plotting the percentage of inhibition of catecholamine release against the logarithm of the Hexapeptide-3 concentration.

Acetylcholine Release Assay from Neuronal Cell Culture

This assay evaluates the effect of Hexapeptide-3 on the release of a key neurotransmitter involved in muscle contraction.

a. Neuronal Cell Culture:

-

Culture a suitable neuronal cell line (e.g., PC12 or SH-SY5Y) or primary neurons that release acetylcholine.

-

Differentiate the cells to a neuronal phenotype if necessary.

b. Acetylcholine Release Assay Protocol:

-

Incubate the neuronal cells with varying concentrations of Hexapeptide-3.

-

Depolarize the cells to stimulate acetylcholine release using a high concentration of potassium chloride (KCl) or a cholinergic agonist.

-

Collect the cell culture supernatant.

-

Measure the concentration of acetylcholine in the supernatant using a sensitive method such as HPLC with electrochemical detection or a commercially available acetylcholine assay kit.

-

Normalize the acetylcholine release to the total protein content of the cells.

-

Determine the inhibitory effect of Hexapeptide-3 by comparing the acetylcholine release in treated cells to untreated controls.

Visualizations

Signaling Pathway of SNARE-Mediated Vesicle Fusion and Inhibition by Hexapeptide-3

Caption: Hexapeptide-3 competitively inhibits SNAP-25, disrupting SNARE complex assembly and neurotransmitter release.

Experimental Workflow for In Vitro SNARE Assembly FRET Assay

Caption: Workflow for determining Hexapeptide-3's IC50 on SNARE complex assembly using a FRET-based assay.

Logical Relationship of Hexapeptide-3's Competitive Inhibition

Caption: Hexapeptide-3 competes with SNAP-25, leading to a non-functional complex and inhibited neurotransmitter release.

References

- 1. Acetyl hexapeptide-3 - Wikipedia [en.wikipedia.org]

- 2. Acetyl Hexapeptide-3 (Argireline) (200mg) - Bio Tech Peptides Canada [biotechpeptides.ca]

- 3. corepeptides.com [corepeptides.com]

- 4. researchgate.net [researchgate.net]

- 5. genscript.com [genscript.com]

- 6. Frontiers | SNARE Regulatory Proteins in Synaptic Vesicle Fusion and Recycling [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Sequential N- to C-terminal SNARE complex assembly drives priming and fusion of secretory vesicles - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Efficacy of Hexapeptide-3: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the in vitro studies investigating the efficacy of Hexapeptide-3 (also known as Argireline and Acetyl Hexapeptide-8). Hexapeptide-3, a synthetic peptide composed of six amino acids (Ac-EEMQRR-NH2), has been prominently studied for its potential to modulate neuromuscular activity.[1][2] The primary mechanism of action involves the competitive inhibition of the SNARE complex, a critical component in neurotransmitter release.[3][4] This guide synthesizes key quantitative data from various studies, details the experimental protocols used to assess its efficacy, and provides visual representations of its mechanism and relevant experimental workflows.

Core Mechanism of Action: SNARE Complex Inhibition

The foundational mechanism of Hexapeptide-3's activity lies in its structural similarity to the N-terminal end of the SNAP-25 protein (Synaptosomal-associated protein 25).[5][6] SNAP-25 is an integral component of the SNARE (Soluble NSF Attachment Protein Receptor) complex, which also includes VAMP (Vesicle-Associated Membrane Protein) and Syntaxin (B1175090). This protein complex is essential for mediating the fusion of neurotransmitter-containing vesicles with the presynaptic membrane, a calcium-dependent process that results in the release of neurotransmitters like acetylcholine (B1216132) into the synaptic cleft.[3][6]

By mimicking a portion of SNAP-25, Hexapeptide-3 competes for a position within the SNARE complex, effectively destabilizing it.[2][6] This interference prevents the efficient fusion of vesicles and subsequently reduces the release of acetylcholine, leading to an attenuation of muscle contraction.[][] This mechanism is conceptually similar to that of Botulinum Neurotoxins (BoNTs), though Hexapeptide-3 does not cause permanent proteolytic cleavage of the SNARE proteins and thus has a transient and less potent effect.[1][5]

Quantitative Efficacy Data

The in vitro efficacy of Hexapeptide-3 has been quantified across several key functional assays. The data highlights its dose-dependent effects on neurotransmitter release, SNARE complex assembly, and cellular proliferation.

| Assay Type | Cell/System Model | Key Parameter | Concentration | Result | Citation |

| Neurotransmitter Release | Permeabilized Chromaffin Cells | Norepinephrine Release | 110 µM | IC50 (50% inhibition) | |

| Neurotransmitter Release | In Vitro Model | Neurotransmitter Release | Not specified | Potency similar to BoNT A | [9][10] |

| SNARE Complex Formation | Recombinant Proteins | Complex Assembly | 1 mM | Inhibition observed | [9] |

| SNARE Complex Formation | Recombinant Proteins | Complex Assembly | 2 mM | Stronger inhibition | [9] |

| Cell Viability/Proliferation | Human Neuroblastoma (IMR-32) & other cell lines | Antiproliferative Effect | 100 µM | 67% inhibition | [2] |

| Wrinkle Reduction (Clinical) | Human Volunteers (O/W Emulsion) | Wrinkle Depth Reduction | 10% | Up to 30% reduction after 30 days | [9][10] |

| Wrinkle Reduction (Clinical) | Chinese Subjects | Anti-Wrinkle Efficacy | Not specified | 48.9% total efficacy | [11] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the protocols for the primary in vitro assays used to characterize the efficacy of Hexapeptide-3.

SNARE Complex Formation Assay

This assay directly evaluates the peptide's ability to interfere with the assembly of the core SNARE machinery.

Objective: To quantify the inhibitory effect of Hexapeptide-3 on the in vitro reconstitution of the SNARE complex.

Methodology:

-

Protein Expression: Recombinant VAMP and syntaxin proteins are expressed and purified. SNAP-25 is generated via in vitro translation incorporating a radiolabel, such as [³⁵S]methionine, for detection.

-

Complex Assembly: The three recombinant proteins (VAMP, syntaxin, and [³⁵S]SNAP-25) are incubated together under conditions that favor SNARE complex formation (e.g., neutral pH buffer at 37°C).

-

Inhibitor Addition: Parallel reactions are set up containing varying concentrations of Hexapeptide-3 (e.g., 0.1 mM to 2 mM). A control reaction contains the vehicle buffer.

-

Analysis: The reaction products are analyzed by SDS-PAGE. The assembled SNARE complex is a high-molecular-weight, SDS-resistant band.

-

Detection: The gel is dried and exposed to autoradiography film or a phosphorimager screen to visualize the radiolabeled SNAP-25 within the complex.

-

Quantification: The intensity of the SNARE complex band is quantified using densitometry. A decrease in band intensity in the presence of Hexapeptide-3 indicates inhibition.[9]

Neurotransmitter Release Assay

This cell-based assay provides a functional readout of SNARE complex inhibition by measuring the exocytosis of neurotransmitters. Chromaffin cells are often used as they are an excellent model for Ca²⁺-dependent catecholamine release.[12]

Objective: To measure the dose-dependent inhibition of stimulated neurotransmitter release by Hexapeptide-3.

Methodology:

-

Cell Culture: Culture chromaffin cells (e.g., from adrenal medulla) or a suitable neurosecretory cell line.

-

Permeabilization: Cells are permeabilized using a mild detergent (e.g., digitonin) or mechanical disruption. This creates pores in the plasma membrane, allowing controlled access to the cell interior while keeping the secretory vesicles intact.

-

Pre-incubation: The permeabilized cells are pre-incubated with various concentrations of Hexapeptide-3 or vehicle control.

-

Stimulation: Neurotransmitter release is triggered by adding a buffered solution containing a high concentration of Ca²⁺. A basal release control is included with a Ca²⁺-free buffer.

-

Sample Collection: After a short incubation period (minutes), the supernatant containing the released neurotransmitters (e.g., norepinephrine) is collected.

-

Quantification: The amount of neurotransmitter in the supernatant is quantified using a sensitive detection method, such as an ELISA, HPLC, or a fluorometric assay.

-

Data Analysis: The stimulated release is calculated by subtracting the basal release. The inhibitory effect of Hexapeptide-3 is expressed as a percentage of the control (vehicle-treated) stimulated release. An IC₅₀ value can be calculated from the dose-response curve.

Cell Viability and Cytotoxicity Assay

It is critical to assess whether the observed effects of a compound are due to its specific mechanism or general cellular toxicity.

Objective: To determine the effect of Hexapeptide-3 on the viability and proliferation of relevant cell lines (e.g., fibroblasts, keratinocytes, neuronal cells).

Methodology:

-

Cell Seeding: Plate cells (e.g., human skin fibroblasts, HEK-293, IMR-32) in a 96-well microplate at a predetermined density and allow them to adhere overnight.[12]

-

Treatment: Replace the medium with fresh medium containing a range of Hexapeptide-3 concentrations (e.g., 0.01 µM to 100 µM). Include untreated controls and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubation: Incubate the cells for a specified period (e.g., 48 hours) under standard culture conditions (37°C, 5% CO₂).[12]

-

Assay Reagent Addition: Add a viability reagent, such as MTT, XTT, or a formazan-based solution (e.g., EZ4U).[12][13] These reagents are converted by mitochondrial dehydrogenases in living cells into a colored formazan (B1609692) product.

-

Final Incubation: Incubate for an additional period (e.g., 2-5 hours) to allow for color development.[12]

-

Measurement: If using MTT, a solubilization step is required. For other reagents, the absorbance of the colored product is measured directly using a microplate reader at the appropriate wavelength (e.g., 492 nm).[12]

-

Data Analysis: Cell viability is expressed as a percentage relative to the untreated control cells. An IC₅₀ for cytotoxicity can be determined from the dose-response curve.

In Vitro Collagen Contraction Assay

While direct muscle contraction assays are complex, a fibroblast-mediated collagen contraction assay can serve as a model for tissue-tightening effects, relevant to skin mechanics.

Objective: To assess the influence of Hexapeptide-3 on the ability of dermal fibroblasts to contract a 3D collagen matrix.

Methodology:

-

Cell Preparation: Harvest human dermal fibroblasts and resuspend them in culture medium at a concentration of 2-5 x 10⁶ cells/mL.[14]

-

Lattice Preparation: Prepare a cell-collagen mixture by combining the cell suspension with a cold, neutralized Type I collagen solution.

-

Gel Polymerization: Dispense the mixture into a 24-well plate and incubate at 37°C for 1 hour to allow for polymerization of the collagen gel, embedding the fibroblasts within the matrix.[14]

-

Treatment: After polymerization, add culture medium containing different concentrations of Hexapeptide-3 or vehicle control on top of each gel.

-

Contraction: The gels can be left attached to the well (restrained model) or gently detached from the sides and bottom to float freely in the medium (unrestrained model).[14][15]

-

Image Acquisition: At regular time intervals (e.g., 0, 24, 48 hours), photograph each well from above with a ruler for scale.

-

Data Analysis: Use image analysis software to measure the area of the collagen gel at each time point. The degree of contraction is calculated as the percentage decrease in gel area compared to the initial area. The effect of Hexapeptide-3 is compared to the vehicle control.

Conclusion

The in vitro evidence robustly supports the primary mechanism of action for Hexapeptide-3 as a competitive inhibitor of the SNARE complex. Data from reconstituted systems and cell-based assays consistently demonstrate its ability to interfere with SNARE assembly and subsequently inhibit Ca²⁺-dependent neurotransmitter release.[9] Cytotoxicity studies indicate that these effects are not primarily due to general cell toxicity at effective concentrations.[2] These foundational studies provide a strong rationale for its application in fields aiming to modulate peripheral neuromuscular activity. The protocols detailed herein offer a standardized framework for further investigation and validation of Hexapeptide-3 and novel derivatives.

References

- 1. corepeptides.com [corepeptides.com]

- 2. aestheticcosmetology.com [aestheticcosmetology.com]

- 3. biotechpeptides.com [biotechpeptides.com]

- 4. shadabchow.com [shadabchow.com]

- 5. blogs.the-hospitalist.org [blogs.the-hospitalist.org]

- 6. Mechanisms and Classification of Bioactive Peptides | Encyclopedia MDPI [encyclopedia.pub]

- 9. researchgate.net [researchgate.net]

- 10. A synthetic hexapeptide (Argireline) with antiwrinkle activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ijrpr.com [ijrpr.com]

- 12. frontierspartnerships.org [frontierspartnerships.org]

- 13. thermofisher.com [thermofisher.com]

- 14. cellbiolabs.com [cellbiolabs.com]

- 15. Development of an In Vitro Assay to Evaluate Contractile Function of Mesenchymal Cells that Underwent Epithelial-Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]

Initial Research Findings on Argireline's Anti-Wrinkle Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial research findings concerning the anti-wrinkle efficacy of Argireline (Acetyl Hexapeptide-8). It consolidates quantitative data from key studies, details the experimental protocols utilized to assess its mechanism of action and clinical effectiveness, and visualizes the core signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of the SNARE Complex

Argireline is a synthetic hexapeptide designed as a mimic of the N-terminal end of the SNAP-25 protein.[1] Its primary anti-wrinkle effect is attributed to its ability to interfere with the formation and stability of the soluble N-ethylmaleimide-sensitive factor attachment protein receptor (SNARE) complex.[2] This protein complex is essential for the exocytosis of neurotransmitters, specifically acetylcholine, at the neuromuscular junction.[1]

By competing with the natural SNAP-25 protein for a position within the SNARE complex, Argireline destabilizes its formation.[1] This disruption attenuates the release of acetylcholine, leading to a reduction in muscle contraction.[1][2] The subsequent relaxation of facial muscles diminishes the appearance of expression lines and wrinkles.[1]

Signaling Pathway of Argireline's Interference with the SNARE Complex

The following diagram illustrates the mechanism by which Argireline inhibits neurotransmitter release.

Quantitative Data on Anti-Wrinkle Efficacy

Multiple studies have quantified the anti-wrinkle effects of Argireline. The following tables summarize the key findings.

Table 1: In Vivo (Human) Studies on Wrinkle Reduction

| Study Reference | Argireline Concentration | Vehicle | Duration of Treatment | Number of Subjects | Key Findings |

| Blanes-Mira et al., 2002 | 10% | Oil/Water (O/W) Emulsion | 30 days | 10 healthy women | Up to 30% reduction in wrinkle depth.[2] |

| Wang et al., 2013 | Not specified | Placebo | 4 weeks | 60 Chinese subjects | Total anti-wrinkle efficiency of 48.9% in the Argireline group versus 0% in the placebo group. |

| Ruiz et al. | Not specified | Emulsion | Not specified | 20 subjects | Significant reduction of wrinkles ranging from 41.83% to 78.25%. |

| Depology Clinical Trial | 10% Complex | Serum | 4 weeks | 20 Korean women | 7.2% decrease in wrinkle indentation and a 45.68% increase in skin moisture. |

Table 2: In Vitro Studies

| Study Reference | Assay Type | Cell Line/System | Argireline Concentration | Key Findings |

| Blanes-Mira et al., 2002 | SNARE Complex Formation | Recombinant VAMP, Syntaxin, and in vitro translated [35S]SNAP-25 | 1-2 mM | Dose-dependent prevention of SNARE complex formation.[3] |

| Blanes-Mira et al., 2002 | Neurotransmitter Release | Permeabilized Chromaffin Cells | Not specified | Significant inhibition of neurotransmitter release.[2] |

| Grosicki et al., 2014 | Cytotoxicity (EZ4U assay) | HEK-293, IMR-32, HSF | 0.01 µM - 100 µM | Dose-dependent antiproliferative effects, but at significantly higher concentrations than doxorubicin.[4] |

Experimental Protocols

This section details the methodologies employed in key studies to evaluate the efficacy and mechanism of action of Argireline.

In Vitro SNARE Complex Reconstitution and Inhibition Assay

This assay evaluates the direct effect of Argireline on the assembly of the SNARE protein complex.

-

Materials:

-

Recombinant VAMP and Syntaxin proteins.

-

In vitro transcribed and translated [35S]SNAP-25.

-

Argireline peptide solution.

-

Incubation buffer.

-

SDS-PAGE buffer and gels.

-

Fluorographic detection system.

-

-

Protocol:

-

Equimolar amounts of recombinant VAMP and syntaxin are incubated in the absence or presence of varying concentrations of Argireline (e.g., 1 mM, 2 mM) for 2 hours at 4°C.[5]

-

[35S]-labeled SNAP-25 is then added to the mixture, and the reaction proceeds for an additional 3 hours at 4°C.[5]

-

The assembly of the SNARE complex is stopped by the addition of SDS-PAGE sample buffer.[6]

-

The samples are analyzed by SDS-PAGE on a 12% gel.[6]

-

The formation of the heat-sensitive, SDS-resistant 75 kDa SNARE complex is detected via fluorography.[3][5]

-

Inhibition is quantified by the reduction in the intensity of the 75 kDa band in the presence of Argireline compared to the control.[3]

-

In Vitro Catecholamine Release Assay from Permeabilized Chromaffin Cells

This assay assesses the ability of Argireline to inhibit neurotransmitter release from cultured cells.

-

Cell Culture and Permeabilization:

-

Bovine adrenal chromaffin cells are cultured.

-

Cells are permeabilized using a low concentration of digitonin, which renders the plasma membrane leaky while keeping the exocytotic machinery intact.

-

-

Catecholamine Release Assay:

-

Permeabilized cells are incubated with a buffer containing varying concentrations of free calcium to stimulate exocytosis.

-

The effect of Argireline is tested by pre-incubating the permeabilized cells with the peptide before calcium stimulation.

-

The amount of catecholamine (e.g., norepinephrine, epinephrine) released into the supernatant is measured.[7]

-

Quantification is typically performed using High-Performance Liquid Chromatography (HPLC).[7]

-

Clinical Efficacy Study for Periorbital Wrinkles

The following diagram outlines a typical workflow for a clinical trial assessing the anti-wrinkle effects of Argireline.

-

Study Design: A common design is a randomized, double-blind, placebo-controlled study.[8]

-

Subject Population: Typically involves healthy female subjects, aged 35-60, with mild to moderate facial lines and wrinkles.[8][9]

-

Treatment Protocol: Subjects are randomized to apply either a serum containing Argireline or a placebo serum to the target area (e.g., periorbital wrinkles) twice daily for a specified period (e.g., 4-12 weeks).[8]

-

Efficacy Assessment:

-

Clinical Grading: A dermatologist evaluates expression lines and wrinkles at various time points.[8]

-

Instrumental Analysis:

-

Silicone Replicas: Negative impressions of the skin surface are taken at baseline and at the end of the study.[10][11] These replicas are then analyzed using techniques like profilometry or computerized image analysis to measure changes in wrinkle depth, roughness, and other topographical parameters.[10][12]

-

3D Imaging Systems: Systems like VISIA® or 3D PRIMOS CR are used to capture high-resolution images of the skin surface for objective wrinkle analysis.[8][13]

-

-

Self-Assessment Questionnaires: Subjects provide their perception of the product's efficacy and tolerability.[8]

-

In Vitro Cytotoxicity Assay

This assay is crucial for determining the safety profile of Argireline.

-

Cell Lines: A panel of cell lines is typically used, including human embryonic kidney (HEK-293), human neuroblastoma (IMR-32), and human primary skin fibroblasts (HSF).[4]

-

Protocol (Formazan-based assay, e.g., EZ4U):

-

Cells are seeded in 96-well plates at a specific density (e.g., 1-2 x 10^4 cells/well) and incubated for 24 hours to allow for attachment.[4]

-

The culture medium is replaced with a medium containing various concentrations of Argireline (e.g., 0.01 µM to 100 µM).[4]

-

Cells are incubated with Argireline for a specified period (e.g., 48 hours).[4]

-

A labeling mixture (e.g., EZ4U) is added, which is converted by metabolically active cells into a colored formazan (B1609692) dye.

-

After a further incubation period (e.g., 5 hours), the absorbance is measured using a microplate reader.[4]

-

The IC50 (half-maximal inhibitory concentration) is calculated to quantify the cytotoxicity.[4]

-

References

- 1. myskinrecipes.com [myskinrecipes.com]

- 2. A synthetic hexapeptide (Argireline) with antiwrinkle activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. frontierspartnerships.org [frontierspartnerships.org]

- 5. doctorsheltonsolution.com [doctorsheltonsolution.com]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

- 8. A Randomized, Double-blind, Placebo-controlled Clinical Study Investigating the Efficacy and Tolerability of a Peptide Serum Targeting Expression Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 11. Skin replica analysis of photodamaged skin after therapy with tretinoin emollient cream - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Evaluation of anti-wrinkle effects on humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Randomized, Double-blind, Placebo-controlled Clinical Study Investigating the Efficacy and Tolerability of a Peptide Serum Targeting Expression Lines. | Semantic Scholar [semanticscholar.org]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Palmitoyl (B13399708) Hexapeptide-12

Introduction

Palmitoyl Hexapeptide-12 is a synthetic lipopeptide that has garnered significant interest in dermatology and cosmetic science for its bioactive properties, particularly in combating the signs of cutaneous aging. It is composed of a six-amino-acid peptide sequence, Val-Gly-Val-Ala-Pro-Gly (VGVAPG), which is a fragment of the human elastin (B1584352) protein. This peptide is conjugated to palmitic acid, a saturated fatty acid, to enhance its lipophilicity, thereby improving its stability and penetration through the stratum corneum to the deeper layers of the skin.[1]

Functioning as a matrikine—a messenger peptide derived from the degradation of extracellular matrix (ECM) proteins—Palmitoyl Hexapeptide-12 regulates cellular activity by interacting with specific cell surface receptors.[2] Its primary mechanism of action involves stimulating dermal fibroblasts, which are responsible for synthesizing essential ECM components such as collagen and elastin.[2][3] This guide provides a comprehensive overview of the chemical properties, biological activity, and mechanism of action of Palmitoyl Hexapeptide-12, supported by quantitative data and detailed experimental protocols.

Chemical and Physical Properties

Palmitoyl Hexapeptide-12 is structurally defined by its amino acid sequence and the attached palmitoyl group.

-

IUPAC Name: 2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-(hexadecanoylamino)-3-methylbutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]acetic acid

-

Amino Acid Sequence: Val-Gly-Val-Ala-Pro-Gly (VGVAPG)

-

CAS Number: 171263-26-6

-

Molecular Formula: C₃₈H₆₈N₆O₈

-

Molecular Weight: 737.0 g/mol [4]

The palmitoylation of the VGVAPG sequence is a critical structural modification that increases the molecule's hydrophobicity, facilitating its delivery across the skin barrier.[5]

Mechanism of Action and Signaling Pathways

Palmitoyl Hexapeptide-12 exerts its biological effects through several interconnected mechanisms, primarily centered on the stimulation of dermal fibroblasts and the maintenance of the extracellular matrix.

3.1 Stimulation of Fibroblast Activity and ECM Synthesis

The VGVAPG sequence is a known chemoattractant for fibroblasts, meaning it can recruit these cells to sites of damage to initiate repair processes.[2] Upon reaching the dermis, Palmitoyl Hexapeptide-12 interacts with cell surface receptors on fibroblasts, triggering intracellular signaling cascades that lead to:

-

Increased Proliferation and Migration: The peptide enhances the proliferation and migration of fibroblasts, which are crucial for wound healing and skin regeneration.[2][6]

-

Upregulation of ECM Protein Synthesis: It stimulates the synthesis of key ECM components, including collagen (Type I and III), elastin, fibronectin, and glycosaminoglycans.[2][7] This action helps to restore the structural integrity and elasticity of the skin.

3.2 Signaling Pathways

While the precise signaling pathways are a subject of ongoing research, evidence suggests the involvement of the Transforming Growth Factor-beta (TGF-β) and Mitogen-Activated Protein Kinase (MAPK) pathways.[7]

-

TGF-β Signaling Pathway: This pathway is a central regulator of ECM protein synthesis.[8] It is proposed that Palmitoyl Hexapeptide-12 activates the TGF-β signaling cascade. This leads to the phosphorylation and activation of Smad proteins (Smad2/3), which then form a complex with Smad4.[9] This complex translocates to the nucleus and acts as a transcription factor, upregulating the expression of genes such as COL1A1 (Collagen Type I Alpha 1 Chain).[8][9]

Proposed TGF-β Signaling Pathway for Palmitoyl Hexapeptide-12.

3.3 Inhibition of Matrix Metalloproteinases (MMPs)

Palmitoyl Hexapeptide-12 has been reported to inhibit the activity of MMPs, a family of enzymes responsible for the degradation of ECM proteins like collagen and elastin.[10][11] Specifically, it may target gelatinases such as MMP-2 and MMP-9.[11] By preserving the existing ECM, the peptide contributes to maintaining skin structure and firmness.

3.4 Anti-inflammatory Effects

The peptide is also believed to exert anti-inflammatory effects by reducing the production of interleukin-6 (IL-6) by keratinocytes and fibroblasts.[3] Chronic inflammation is a key contributor to accelerated skin aging (inflammaging), so mitigating this process can help preserve the integrity of the skin matrix.[3]

Quantitative Data

The efficacy of Palmitoyl Hexapeptide-12 has been evaluated in various in-vitro and in-vivo studies. The following tables summarize the key quantitative findings.

Table 1: Summary of In-Vivo/Clinical Efficacy Data

| Parameter Assessed | Test Concentration | Study Duration | Results | Source(s) |

| Skin Firmness & Tone | 4% | 1 month | 33% improvement in skin firmness, 20% improvement in skin tone. | [3][12] |

| Wrinkle Volume | Not specified | 56 days | Up to 36% reduction in the main wrinkle volume. | [12] |

| Fine Lines & Wrinkles | Not specified | 12 weeks | Significant reduction in fine lines and wrinkles. | [3] |

| Skin Barrier Function | 0.45% w/v | Not applicable | Significantly reduced water loss on delipidated stratum corneum samples. | [13] |

Table 2: Summary of In-Vitro Efficacy Data

| Assay | Target Cell Type | Key Finding | Source(s) |